molecular formula C25H28FN3O3 B11142322 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11142322
M. Wt: 437.5 g/mol
InChI Key: GDQBSMFQBVWHSK-UHFFFAOYSA-N
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Description

2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methyl-pyrazolyl group, and a methoxyphenyl-oxan group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H28FN3O3

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C25H28FN3O3/c1-17-22(24(29-28-17)18-3-7-20(26)8-4-18)15-23(30)27-16-25(11-13-32-14-12-25)19-5-9-21(31-2)10-6-19/h3-10H,11-16H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

GDQBSMFQBVWHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure This can be achieved through the reaction of 4-fluorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

  • Anti-inflammatory Properties : Initial studies indicate that pyrazole derivatives exhibit anti-inflammatory effects. The specific structure of this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Compounds containing pyrazole rings have been studied for their anticancer properties. The fluorophenyl group may enhance the binding affinity to cancer cell targets, suggesting that this compound could be explored for anticancer drug development.
  • Analgesic Effects : Some pyrazole derivatives are known to possess analgesic properties. This compound's structural features could contribute to its efficacy in pain management therapies.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives, each potentially possessing distinct biological activities. For instance, modifications to either the pyrazole or tetrahydropyran components can lead to analogs with improved potency or selectivity against specific biological targets.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A recent study demonstrated that similar pyrazole compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that the target compound might exhibit comparable effects .
  • Anticancer Research : Research focusing on pyrazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that this compound could be further investigated for its potential as an anticancer agent .
  • Pharmacokinetic Studies : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, but further detailed investigations are needed .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure FocusPotential Applications
Anti-inflammatoryPyrazole moietyTreatment of arthritis and inflammation
AnticancerFluorophenyl groupDevelopment of cancer therapeutics
AnalgesicTetrahydropyran groupPain management therapies

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE include:

  • 2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE
  • 2-[3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following characteristics:

PropertyValue
Molecular Formula C19H24FN3O2
Molecular Weight 345.41 g/mol
LogP 2.3
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 85.5 Ų

The compound features a pyrazole ring substituted with a fluorophenyl group, and a tetrahydropyran moiety, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A relevant study demonstrated that certain pyrazole derivatives displayed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting that the incorporation of specific substituents can enhance potency .

Anti-inflammatory Effects

Compounds containing the pyrazole structure have also been investigated for their anti-inflammatory effects. One study reported that similar derivatives inhibited the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring and tetrahydropyran moiety can lead to enhanced biological properties. For example, substituting different functional groups on the phenyl rings has been correlated with increased lipophilicity and bioavailability, thereby improving efficacy .

Case Study 1: Anticancer Activity Assessment

A study focused on evaluating the anticancer activity of a series of pyrazole derivatives similar to our compound showed promising results. The derivatives were tested against various cancer cell lines, revealing that modifications at the 3-position of the pyrazole significantly influenced their potency. The most potent derivative exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds inhibited NF-kB activation, which is a critical pathway in inflammation. The lead compound from this series reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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